molecular formula C8H9ClN2O B15358667 n-(3-Amino-2-chlorophenyl)acetamide CAS No. 32114-61-7

n-(3-Amino-2-chlorophenyl)acetamide

Cat. No.: B15358667
CAS No.: 32114-61-7
M. Wt: 184.62 g/mol
InChI Key: XCWGRVKYTSICSJ-UHFFFAOYSA-N
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Description

N-(3-Amino-2-chlorophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a chlorine atom at position 2 and an amino group at position 2. This compound’s structure combines electron-withdrawing (Cl) and electron-donating (NH₂) groups, influencing its physicochemical and biological properties.

Properties

CAS No.

32114-61-7

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

N-(3-amino-2-chlorophenyl)acetamide

InChI

InChI=1S/C8H9ClN2O/c1-5(12)11-7-4-2-3-6(10)8(7)9/h2-4H,10H2,1H3,(H,11,12)

InChI Key

XCWGRVKYTSICSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

2.1 Substituent Position and Electronic Effects
  • Impact: The electron-withdrawing Cl increases the phenyl ring’s electrophilicity but lacks hydrogen-bonding capability. Molecular weight = 169.608 g/mol. Key Difference: Absence of the amino group reduces solubility in polar solvents compared to the target compound .
  • 2-Chloro-N-(3-methylphenyl)acetamide (): Structure: Chlorine at position 2, methyl at position 3. Impact: Methyl (electron-donating) and Cl (electron-withdrawing) create a dipole. Crystal structure shows syn conformation of the N–H bond relative to the methyl group. Key Difference: Methyl substituent enhances hydrophobicity, whereas the amino group in the target compound improves hydrogen bonding and solubility .
  • N-(3-Chloro-4-hydroxyphenyl)acetamide (, Compound 4): Structure: Chlorine at position 3, hydroxyl at position 4. Impact: Hydroxyl group introduces acidity (pKa ~10) and hydrogen-bonding capacity. Key Difference: The hydroxyl group may confer antioxidant activity, unlike the amino group in the target compound .
2.2 Pharmacological Activity
  • N-(3-Chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (): Structure: Complex heterocyclic system with a sulfanyl linkage. Activity: Likely targets kinase or enzyme pathways due to chromenopyrimidine moiety. Key Difference: The target compound’s simpler structure may prioritize metabolic stability over broad-spectrum activity .
  • N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide (): Activity: Potent MAO-A inhibitor (IC₅₀ = 0.028 mM) with high selectivity. Key Difference: The target compound’s amino group could enhance binding to enzymes like MAO or cholinesterases via hydrogen bonding .
2.3 Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
N-(3-Amino-2-chlorophenyl)acetamide C₈H₈ClN₂O ~185.6 (calculated) 2-Cl, 3-NH₂ Moderate in polar solvents*
N-(3-Chlorophenyl)acetamide C₈H₈ClNO 169.61 3-Cl Low (hydrophobic)
2-Chloro-N-(3-nitrophenyl)acetamide C₈H₆ClN₂O₃ 229.60 2-Cl, 3-NO₂ Very low (strongly hydrophobic)
N-(3-Chloro-4-hydroxyphenyl)acetamide C₈H₇ClNO₂ 184.60 3-Cl, 4-OH Moderate (polar functional groups)

*Predicted based on amino group’s polarity.

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